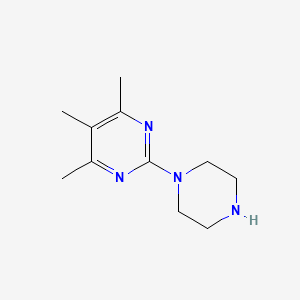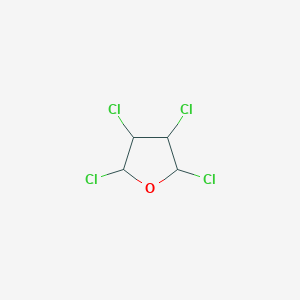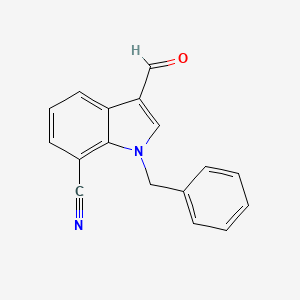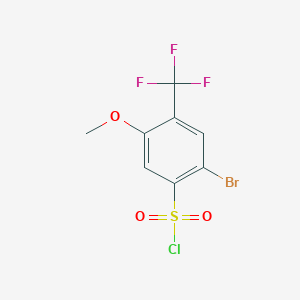
2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H5BrClF3O3S and a molecular weight of 353.54 g/mol . This compound is characterized by the presence of bromine, methoxy, trifluoromethyl, and sulfonyl chloride functional groups attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the following steps:
Methoxylation: The addition of a methoxy group (-OCH3) to the benzene ring.
Trifluoromethylation: The incorporation of a trifluoromethyl group (-CF3) into the benzene ring.
Sulfonylation: The attachment of a sulfonyl chloride group (-SO2Cl) to the benzene ring.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific reagents to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
化学反応の分析
Types of Reactions
2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The replacement of one functional group with another.
Oxidation Reactions: The addition of oxygen or the removal of hydrogen.
Reduction Reactions: The addition of hydrogen or the removal of oxygen.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound .
科学的研究の応用
2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, electrophiles, and other reactive species, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions involved .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride include:
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the methoxy group, in particular, differentiates it from other similar compounds and influences its behavior in chemical reactions .
特性
CAS番号 |
694514-20-0 |
|---|---|
分子式 |
C8H5BrClF3O3S |
分子量 |
353.54 g/mol |
IUPAC名 |
2-bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H5BrClF3O3S/c1-16-6-3-7(17(10,14)15)5(9)2-4(6)8(11,12)13/h2-3H,1H3 |
InChIキー |
OEDZIFUWJBMDAA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C(F)(F)F)Br)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


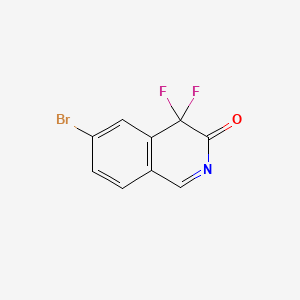
![Thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13898288.png)
![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride](/img/structure/B13898295.png)
![[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride](/img/structure/B13898296.png)
![[6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13898297.png)
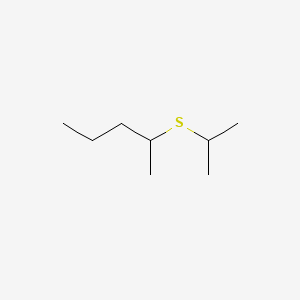
![1-[(5S)-3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-1-yl]ethanone](/img/structure/B13898303.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester](/img/structure/B13898314.png)
![[4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13898315.png)
![tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13898323.png)
![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)
